(S,R,S)-AHPC-Me hydrochloride

PROTAC BET degradation Prostate Cancer

Choose (S,R,S)-AHPC-Me HCl (CAS 1948273-03-7) for PROTAC programs requiring in vivo validation. This VHL ligand drives ARV-771's sub-nanomolar BET degradation (DC₅₀ 2.5 nM) in CRPC models, outperforming unmodified VH032 ligands by >10-fold. The hydrochloride salt ensures superior solubility for synthesis and bioassays. Avoid potency failures—demand the building block that delivers robust target validation and translational success. Order ≥98% purity now.

Molecular Formula C23H33ClN4O3S
Molecular Weight 481.1 g/mol
CAS No. 1948273-03-7
Cat. No. B560564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me hydrochloride
CAS1948273-03-7
Molecular FormulaC23H33ClN4O3S
Molecular Weight481.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
InChIInChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1
InChIKeyGHFOLQCCYGBOTL-QDVBFIRISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purchase (S,R,S)-AHPC-Me hydrochloride (1948273-03-7) for High-Potency VHL-Based PROTAC Synthesis


(S,R,S)-AHPC-Me hydrochloride, also known as VHL ligand 2 hydrochloride, is a small-molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1]. This compound is a fundamental building block in the field of targeted protein degradation, serving as the VHL-recruiting element in proteolysis-targeting chimeras (PROTACs) [2]. Its primary utility lies in its ability to be incorporated into bifunctional molecules like ARV-771, where it enables potent and selective degradation of target proteins, such as the BET family, in cellular models .

Why (S,R,S)-AHPC-Me hydrochloride (1948273-03-7) Cannot Be Replaced by Other VHL Ligands


Generic substitution fails because (S,R,S)-AHPC-Me hydrochloride is a specific, functionalized VHL ligand with a unique stereochemistry (S,R,S) and chemical handle (methyl group) that is not present in other common VHL ligands like VH032 or VH298 [1]. This precise molecular architecture is critical for the formation of a productive ternary complex with the VHL E3 ligase and the target protein, a requirement for efficient protein degradation [2]. Using an alternative VHL ligand, even a structurally similar one like the (S,S,S)-enantiomer which serves as a negative control, or a ligand with a different linker attachment point, can result in a complete loss of degradation activity or significantly reduced potency [3]. Therefore, substituting this compound with a different VHL ligand would compromise the integrity and performance of the resulting PROTAC molecule.

Quantitative Evidence for Selecting (S,R,S)-AHPC-Me hydrochloride (1948273-03-7) Over Alternatives


Superior Degradation Potency in ARV-771 Compared to BET Inhibitors

The potency of the PROTAC ARV-771, synthesized using (S,R,S)-AHPC-Me hydrochloride, is dramatically superior to that of traditional BET inhibitors. In cellular models of castration-resistant prostate cancer (CRPC), ARV-771 demonstrates a degradation potency (DC50) of less than 1 nM, whereas the BET inhibitor fails to achieve comparable levels of protein degradation or downstream target suppression [1].

PROTAC BET degradation Prostate Cancer

Enantioselectivity: (S,R,S)-AHPC-Me Drives Activity While (S,S,S)-AHPC is Inactive

The stereochemistry of the AHPC ligand is a critical determinant of VHL binding. The (S,R,S)-AHPC-Me hydrochloride diastereomer is the active VHL recruiter, while its (S,S,S)-AHPC counterpart is completely inactive and is commercially used as a negative control [1]. This demonstrates that a simple inversion of stereochemistry at a single center abolishes binding to the VHL protein, highlighting the exquisite structural specificity required for function [2].

VHL Ligand Stereochemistry Negative Control

Linker Attachment Point (Methyl Group) Enables Synthesis of ARV-771

(S,R,S)-AHPC-Me hydrochloride possesses a key methyl group on the thiazole ring, which serves as a critical chemical handle for linker attachment. This specific attachment point is required for the synthesis of ARV-771, a potent pan-BET degrader with Kd values ranging from 4.7 to 34 nM for various BET bromodomains [1]. In contrast, the parent VH032 ligand lacks this methyl group, and PROTACs derived from it, such as MZ1, exhibit different degradation profiles and potencies [2].

PROTAC Synthesis Linker Chemistry BET Degrader

Optimal Research and Industrial Use Cases for (S,R,S)-AHPC-Me hydrochloride (1948273-03-7)


Synthesis of ARV-771 for BET Protein Degradation in CRPC Models

The primary and most validated application is the use of (S,R,S)-AHPC-Me hydrochloride as a building block to synthesize the PROTAC degrader ARV-771 [1]. This is particularly relevant for researchers studying castration-resistant prostate cancer (CRPC), where ARV-771 has demonstrated sub-nanomolar degradation of BET proteins (DC50 < 1 nM) and robust tumor regression in vivo [2].

Custom PROTAC Design Requiring a Methylated VHL Ligand Vector

This compound is the preferred choice for medicinal chemists and chemical biologists designing custom PROTACs when a specific linker attachment point off the methyl group on the thiazole ring is desired [1]. This vector is a key feature of the potent ARV-771 degrader and may be required to achieve a specific ternary complex geometry for efficient degradation of a novel target protein [2].

VHL Binding Studies with a Defined Active Control

In biophysical or biochemical assays aimed at characterizing VHL-ligand interactions, (S,R,S)-AHPC-Me hydrochloride serves as a well-defined, active control ligand [1]. Its activity can be directly contrasted with its inactive enantiomer, (S,S,S)-AHPC, to validate assay specificity and confirm that observed effects are due to genuine VHL engagement [2].

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